molecular formula C17H12Cl2N4O3 B3010930 N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine CAS No. 866050-52-4

N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine

Cat. No.: B3010930
CAS No.: 866050-52-4
M. Wt: 391.21
InChI Key: QKSCWBJGCHIALO-AFPJDJCSSA-N
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Description

“N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine” is a chemical compound with the molecular formula C17H12Cl2N4O3 . It is also known as "(Z)-[1-(pyrazin-2-yl)ethylidene]amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthesis methods for related compounds have been developed. For instance, Ghaedi et al. (2015) describe the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, a process useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
  • Studies by Iwanami et al. (1964) on the hydrolysis of compounds formed from reactions of diethyl acetylenedicarboxylate with amines provide insights into the chemical behavior and potential applications of similar compounds (Iwanami et al., 1964).

Structural and Molecular Analysis

  • Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. The study provides insight into the structural properties of such compounds, contributing to a deeper understanding of the molecular characteristics of similar chemical structures (Jäger et al., 2002).
  • In the field of crystallography, Titi et al. (2020) performed X-ray crystallography on pyrazole derivatives, which helps in understanding the crystal structure and properties of related compounds (Titi et al., 2020).

Applications in Material Science and Catalysis

  • Research by Stephan et al. (2008) on Mo– and W–N2 and –CO complexes with novel mixed P/N ligands, including studies on structural properties and implications for synthetic nitrogen fixation, can provide valuable insights for applications in material science and catalysis (Stephan et al., 2008).

Implications in Organic Synthesis and Heterocyclic Chemistry

  • The work by Korneev et al. (2013) on the efficient synthesis of 1-Aryl-4-[(ethoxycarbonyl)oxy]-1H-pyrazole-3-carboxylates highlights the advancements in organic synthesis, potentially applicable to the synthesis of related compounds (Korneev et al., 2013).
  • Amarasekara et al. (2009) explored the structural tautomerism of 4-acylpyrazolone Schiff bases, contributing to the understanding of tautomerism in similar compounds (Amarasekara et al., 2009).

Future Directions

The future directions or potential applications for this compound are not specified in the search results. Its availability for pharmaceutical testing suggests it may have potential applications in that field.

Properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O3/c1-9(13-8-20-6-7-21-13)22-26-17(24)14-10(2)25-23-16(14)15-11(18)4-3-5-12(15)19/h3-8H,1-2H3/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSCWBJGCHIALO-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)ON=C(C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O/N=C(/C)\C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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